![molecular formula C14H11BrN4O B3930973 6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazines, which are known for their diverse biological activities.
Scientific Research Applications
6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is its use as a potential anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to be effective in reducing the levels of oxidative stress markers, which are known to contribute to the development of inflammation.
Mechanism of Action
The mechanism of action of 6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, several studies have suggested that it exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. For example, it has been found to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. It has also been found to interact with the GABA-A receptor, which is an important receptor involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. For example, it has been found to induce apoptosis and cell cycle arrest in cancer cells, which are important mechanisms for the inhibition of cancer cell growth and proliferation. It has also been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potent biological activity. This compound exhibits significant anticancer and anti-inflammatory activity, which makes it an attractive candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that this compound can be toxic at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine. One of the major areas of research is the development of more potent and selective analogs of this compound. Several studies have reported the synthesis of various analogs of this compound, which exhibit improved biological activity and selectivity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
properties
IUPAC Name |
3-(4-bromophenyl)-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-2-9-20-13-8-7-12-16-17-14(19(12)18-13)10-3-5-11(15)6-4-10/h2-8H,1,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDMGYXFIYJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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